molecular formula C10H11BrClN3 B12836214 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine

7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine

Cat. No.: B12836214
M. Wt: 288.57 g/mol
InChI Key: DKDLSUITJAMOHS-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. This compound is notable for its use as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. The presence of bromine, chlorine, and isopropyl groups in its structure makes it a versatile building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine typically involves a multi-step process. One common method starts with the bromination of 2,6-dichlorobenzonitrile to introduce the bromine atom at the desired position. This is followed by a cyclization reaction with hydrazine to form the indazole ring . The reaction conditions often include the use of polar aprotic solvents such as NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) at elevated temperatures (around 60°C) with hydrazine hydrate and sodium acetate as reagents .

Industrial Production Methods

For large-scale production, the same synthetic route can be adapted with optimizations to improve yield and reduce costs. The process can be scaled up to hundred-gram quantities without the need for column chromatography purification, making it economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can modify the functional groups attached to the indazole ring .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine and chlorine atoms, along with the indazole ring, interact with the active sites of target proteins, disrupting their normal function . This can lead to the inhibition of viral replication in the case of HIV or the suppression of tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl group in 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine provides unique steric and electronic properties, making it distinct from its analogs. This can result in different biological activities and chemical reactivity, offering advantages in specific applications .

Properties

Molecular Formula

C10H11BrClN3

Molecular Weight

288.57 g/mol

IUPAC Name

7-bromo-4-chloro-1-propan-2-ylindazol-3-amine

InChI

InChI=1S/C10H11BrClN3/c1-5(2)15-9-6(11)3-4-7(12)8(9)10(13)14-15/h3-5H,1-2H3,(H2,13,14)

InChI Key

DKDLSUITJAMOHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2C(=N1)N)Cl)Br

Origin of Product

United States

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